

Chemical structure and formula of 16-methylheptadecanal.

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Compound of Interest

Compound Name: *Isooctadecan-1-al*

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Technical Whitepaper: 16-Methylheptadecanal

For Researchers, Scientists, and Drug Development Professionals

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Abstract

This document provides a comprehensive technical overview of 16-methylheptadecanal, a long-chain branched aldehyde. While specific experimental data for this compound is not extensively available in public literature, this whitepaper deduces its chemical properties and outlines detailed, generalized experimental protocols for its synthesis and characterization based on established principles of organic chemistry and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the synthesis and application of this and similar long-chain aliphatic aldehydes.

Chemical Structure and Formula

16-Methylheptadecanal is a saturated fatty aldehyde characterized by a seventeen-carbon (heptadecanal) backbone with a methyl group located at the 16th carbon position. The aldehyde functional group (-CHO) is positioned at the terminus of the carbon chain (C1).

- Molecular Formula: $C_{18}H_{36}O$

- IUPAC Name: 16-Methylheptadecanal
- Structure:

The presence of the iso-propyl group at the penultimate carbon (C16) introduces branching, which can influence the molecule's physical properties, such as its melting and boiling points, and its reactivity compared to its linear isomer, stearaldehyde.

Physicochemical Properties

Direct experimental data for 16-methylheptadecanal is scarce. However, its physicochemical properties can be estimated based on trends observed in similar long-chain aldehydes and related branched alkanes. The following table summarizes these estimated values.

Property	Estimated Value	Notes
Molecular Weight	268.49 g/mol	Calculated from the molecular formula (C ₁₈ H ₃₆ O).
Boiling Point	330-340 °C at 760 mmHg	Estimated based on the boiling point of related C18 compounds and the effect of branching, which typically lowers the boiling point compared to linear isomers.
Melting Point	35-40 °C	Fatty aldehydes of this chain length are often solids at room temperature. Branching can disrupt crystal packing, leading to a lower melting point.
Density	~0.83 g/cm ³ at 25 °C	Estimated based on the density of similar long-chain aldehydes.
Solubility	Insoluble in water; Soluble in organic solvents.	Expected to be soluble in nonpolar solvents like hexane and diethyl ether, and in polar organic solvents like ethanol and acetone.
Appearance	White to off-white waxy solid or colorless liquid.	Dependent on the ambient temperature relative to its melting point.

Experimental Protocols

Synthesis of 16-Methylheptadecanal

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. The following protocol details a generalized procedure for the synthesis of 16-methylheptadecanal from its corresponding alcohol, 16-methylheptadecan-1-ol.

Reaction Scheme:

Materials and Reagents:

- 16-Methylheptadecan-1-ol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 16-methylheptadecan-1-ol in anhydrous DCM.
- Oxidation:
 - Using PCC: Slowly add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution at room temperature. The reaction mixture will turn into a dark brown slurry.
 - Using DMP: Alternatively, add Dess-Martin periodinane (DMP) (approximately 1.2 equivalents) to the solution at 0 °C and allow the reaction to warm to room temperature.
- Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
- Work-up:
 - For PCC: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake

thoroughly with diethyl ether.

- For DMP: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir until the layers are clear.
- Extraction: If an aqueous work-up was performed, separate the organic layer. Extract the aqueous layer with DCM or diethyl ether. Combine the organic layers.
- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude aldehyde by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 16-methylheptadecanal.

Characterization of 16-Methylheptadecanal

The structure and purity of the synthesized 16-methylheptadecanal can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (in CDCl_3):
 - A characteristic singlet or triplet for the aldehydic proton is expected around δ 9.7 ppm.
 - A multiplet around δ 2.4 ppm corresponds to the two protons on the carbon alpha to the carbonyl group.
 - A complex multiplet in the region of δ 1.2-1.6 ppm will represent the methylene protons of the long alkyl chain.
 - A doublet around δ 0.8-0.9 ppm will correspond to the two methyl groups of the iso-propyl moiety at the C16 position.
- ^{13}C NMR (in CDCl_3):

- The carbonyl carbon of the aldehyde will appear as a distinct peak around δ 202 ppm.
- The alpha-carbon to the carbonyl group will be observed around δ 44 ppm.
- The carbons of the long methylene chain will resonate in the range of δ 22-32 ppm.
- The carbons of the terminal iso-propyl group will appear at the higher field end of the spectrum.

2. Mass Spectrometry (MS):

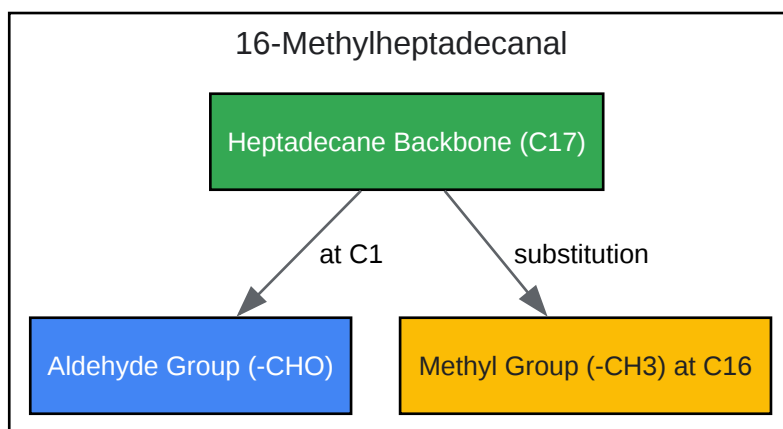
- Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 268.49$. Common fragmentation patterns for long-chain aldehydes include the loss of water ($M-18$), an ethyl group ($M-29$), and a propyl group ($M-43$), as well as characteristic alpha-cleavage.

3. Infrared (IR) Spectroscopy:

- A strong absorption band characteristic of the C=O stretch of an aldehyde will be present around $1720-1740\text{ cm}^{-1}$.
- Two medium absorption bands corresponding to the C-H stretch of the aldehyde proton will be observed near 2720 cm^{-1} and 2820 cm^{-1} .
- Strong absorption bands in the region of $2850-2960\text{ cm}^{-1}$ will correspond to the C-H stretching of the long alkyl chain.

Logical Relationships and Visualizations

The following diagram illustrates the key structural components of 16-methylheptadecanal.



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Caption: Structural components of 16-methylheptadecanal.

Conclusion

This whitepaper provides a detailed theoretical and practical guide to 16-methylheptadecanal for a scientific audience. While direct experimental data is limited, the provided information on its structure, estimated properties, and detailed protocols for its synthesis and characterization serves as a robust starting point for researchers. The methodologies outlined are based on well-established chemical principles and can be adapted for the synthesis and study of other long-chain branched aldehydes. This information is intended to facilitate further research into the applications of 16-methylheptadecanal in various fields, including drug development and materials science.

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